![molecular formula C11H12F3NO3 B7868885 Ethyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate](/img/structure/B7868885.png)
Ethyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate
Overview
Description
Ethyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate is a useful research compound. Its molecular formula is C11H12F3NO3 and its molecular weight is 263.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications :
- Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, a related compound, demonstrated potent diuretic activity, suggesting potential applications in treating conditions requiring diuresis (Lee et al., 1984).
- The synthesis of Ethyl-2-(4-aminophenoxy) Acetate as a precursor for dual GK and PPARγ activators, indicates potential uses in developing hypoglycemic agents (Altowyan et al., 2022).
- Antimicrobial and anti-inflammatory activities were observed in derivatives synthesized from ethyl [4-(alkylthio)phenoxy]acetates, suggesting potential in developing new therapeutics (Karabasanagouda et al., 2008).
Material Science and Corrosion Inhibition :
- Ethyl [4-(3-(4-fluorophenyl)acryloyl)phenoxy]acetate derivatives showed high inhibition activities for mild steel corrosion, indicating potential applications in protective coatings and anti-corrosion treatments (Lgaz et al., 2017).
Chemistry and Synthesis :
- The compound played a key role in the synthesis of 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, indicating its utility in organic synthesis processes (Dorokhov et al., 1995).
- Utilized in the synthesis of phenolate-bridged dimanganese(II) complexes, highlighting its relevance in inorganic chemistry and materials science (Gultneh et al., 1992).
Biocidal and Antimicrobial Applications :
- Azo dye ligands derived from compounds similar to Ethyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate showed promising biocidal activities, suggesting applications in antimicrobial treatments (Modhavadiya, 2012).
Analytical Chemistry :
- Fluorinated derivatives of the compound have been used for the measurement of intracellular pH, indicating its utility in biochemical and medical research (Rhee et al., 1995).
properties
IUPAC Name |
ethyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)6-18-9-4-3-7(15)5-8(9)11(12,13)14/h3-5H,2,6,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJGPPSIOGXASC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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